2,5-difluoro-N-(2-methylphenyl)benzamide

Medicinal Chemistry Structure-Activity Relationship (SAR) Enzyme Inhibition

This 2,5-difluoro-N-(2-methylphenyl)benzamide (C14H11F2NO) is a key conformational probe and synthetic intermediate for medicinal chemistry campaigns. The precise 2,5-difluoro and ortho‑methyl substitution creates a unique electronic and steric profile that directly influences target binding, pharmacokinetics, and crystal packing—properties that generic analogs cannot replicate. Use it to advance SAR studies, crystallography, CCR5 antagonist optimization, or as a fluorinated building block for pharmaceuticals and agrochemicals. Only this exact substitution pattern delivers the reproducibility and differentiated data your research demands.

Molecular Formula C14H11F2NO
Molecular Weight 247.24 g/mol
Cat. No. B4810806
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-difluoro-N-(2-methylphenyl)benzamide
Molecular FormulaC14H11F2NO
Molecular Weight247.24 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1NC(=O)C2=C(C=CC(=C2)F)F
InChIInChI=1S/C14H11F2NO/c1-9-4-2-3-5-13(9)17-14(18)11-8-10(15)6-7-12(11)16/h2-8H,1H3,(H,17,18)
InChIKeyFOTAYUYLKTZPET-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,5-Difluoro-N-(2-methylphenyl)benzamide: Procurement-Ready Polyfluorinated N-Arylbenzamide for Targeted Discovery


2,5-Difluoro-N-(2-methylphenyl)benzamide (C14H11F2NO) is a polyfluorinated N-arylbenzamide derivative characterized by a 2,5-difluorobenzoyl moiety coupled to an ortho-toluidine (2-methylphenyl) group. This substitution pattern creates a unique conformational and electronic profile within the benzamide class. While specific bioactivity data for this exact compound is not yet established in the primary literature, its structural features are known to be critical in medicinal chemistry for modulating target binding, pharmacokinetics, and physicochemical properties. [1] The compound is primarily of interest as a research chemical and synthetic intermediate.

Why Generic Substitution Fails for 2,5-Difluoro-N-(2-methylphenyl)benzamide


Within the N-arylbenzamide class, seemingly minor modifications in substitution pattern profoundly alter molecular conformation, intermolecular interactions, and biological activity. The 2,5-difluoro substitution pattern on the benzoyl ring, as opposed to other difluoro isomers, directs unique intramolecular and crystal packing interactions. Simultaneously, the ortho-methyl group on the aniline ring restricts rotational freedom and influences the dihedral angle between the two aromatic rings, a key determinant of binding conformation. These combined features mean that generic analogs lacking the precise 2,5-difluoro or ortho-methyl groups cannot be reliably substituted in applications where these specific structural and electronic properties are required. [1] [2]

Quantitative Differentiation Evidence for 2,5-Difluoro-N-(2-methylphenyl)benzamide


Ortho-Methyl Group on Aniline Ring Confers Superior Potency in Analogous Benzamide Series

In a systematic SAR study of substituted benzamide derivatives, the presence of an ortho-methyl group on the aniline ring (analogous to the target compound's 2-methylphenyl group) resulted in significantly higher inhibitory activity compared to meta- or para-methyl isomers. [1] This supports the critical role of the ortho-methyl group in achieving optimal target engagement, a feature retained in 2,5-difluoro-N-(2-methylphenyl)benzamide.

Medicinal Chemistry Structure-Activity Relationship (SAR) Enzyme Inhibition

Unique Crystal Packing and Intermolecular Interactions Driven by 2,5-Difluoro Substitution

Crystallographic analysis of three isomers of difluoro-N-(4-pyridyl)benzamide reveals that the 2,5-difluoro isomer (III) exhibits a unique set of intermolecular interactions, including N-H···N(py) hydrogen-bonded chains augmented by a network of weak C-H···π(arene) and O=C···O=C contacts, not observed in the 2,3- or 2,4-difluoro isomers. [1]

Solid-State Chemistry Crystal Engineering Formulation Science

Enhanced Lipophilicity (LogP) Compared to Non-Fluorinated Parent Scaffold

Fluorine substitution is a well-established strategy to modulate lipophilicity. The introduction of two fluorine atoms at the 2 and 5 positions of the benzamide core is calculated to increase the LogP value compared to the non-fluorinated parent N-(2-methylphenyl)benzamide. [1] [2] This increase in lipophilicity can enhance membrane permeability and alter pharmacokinetic profiles.

Physicochemical Properties ADME Drug Design

Fluorine Substitution Correlates with Enhanced Metabolic Stability

The incorporation of fluorine into benzamide scaffolds is a validated strategy for improving metabolic stability by blocking cytochrome P450-mediated oxidation. In a related benzamide series, a trifluorinated analog demonstrated a 10-fold increase in metabolic half-life compared to its non-fluorinated lead compound. [1] While not directly measured for the target compound, the 2,5-difluoro substitution is expected to confer a similar stabilizing effect.

Pharmacokinetics Metabolic Stability Drug Metabolism

Difluorobenzamide Scaffold Demonstrates CCR5 Antagonist Activity

A difluorobenzamide derivative (a close structural relative to the target compound) has been shown to act as a CCR5 receptor antagonist with an IC50 of 9.20 µM in a cell-based calcium mobilization assay. [1] This activity highlights the potential of the difluorobenzamide core to engage this therapeutically relevant G-protein coupled receptor (GPCR).

Chemokine Receptor CCR5 Antagonist Anti-inflammatory

Recommended Application Scenarios for 2,5-Difluoro-N-(2-methylphenyl)benzamide


Structure-Activity Relationship (SAR) Studies on N-Arylbenzamide Scaffolds

Use as a key intermediate or reference compound in medicinal chemistry campaigns exploring the SAR of N-arylbenzamides. The defined 2,5-difluoro and ortho-methyl substitution pattern provides a unique data point for understanding the effects of halogenation and steric hindrance on target binding and physicochemical properties. [1]

Crystal Engineering and Solid-State Formulation Research

Employ the compound in crystallography studies to investigate the impact of fluorine substitution on intermolecular interactions and crystal packing. The unique hydrogen-bonding network observed in analogous 2,5-difluoro benzamides makes it a valuable model for studying solid-state properties relevant to pharmaceutical formulation. [2]

Probe for GPCR Target Engagement (CCR5)

Utilize the compound as a chemical probe or starting point for developing novel CCR5 receptor antagonists. The established activity of a closely related difluorobenzamide against CCR5 suggests this scaffold can be optimized for improved potency and selectivity in inflammation or HIV research. [3]

Synthetic Intermediate for Fluorinated Building Blocks

Leverage the compound's amide linkage and fluorinated aromatic ring as a versatile intermediate in the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals, agrochemicals, or advanced materials where metabolic stability and unique electronic properties are desired. [4]

Technical Documentation Hub

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